N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide
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Overview
Description
N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a but-2-yn-1-yl chain, which is further connected to an acetamide group. It is a versatile molecule used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide typically involves the reaction of 4-(benzyloxy)but-2-yn-1-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide: Characterized by the presence of a benzyloxy group and an acetamide moiety.
N-(4-(Methoxy)but-2-yn-1-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.
N-(4-(Ethoxy)but-2-yn-1-yl)acetamide: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
This compound is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-(4-phenylmethoxybut-2-ynyl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-12(15)14-9-5-6-10-16-11-13-7-3-2-4-8-13/h2-4,7-8H,9-11H2,1H3,(H,14,15) |
InChI Key |
BWUKSYDQWPMVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC#CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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